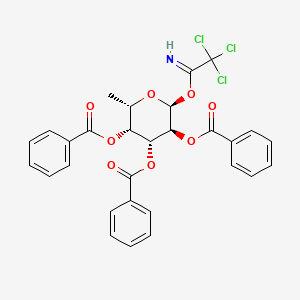

1,2,3-Tri-O-benzoyl-α-L-fucopyranose, Trichloroacetimidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

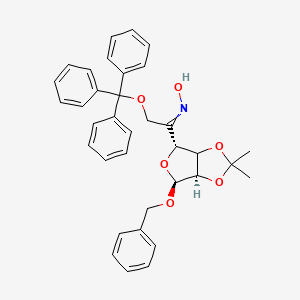

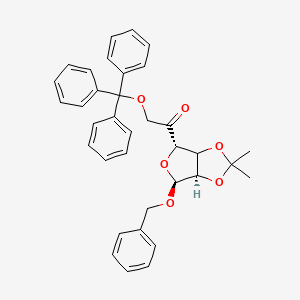

Synthesis Analysis

An efficient synthetic route to a related compound, O-(2-O-benzyl-3,4-di-O-acetyl-α/β-l-fucopyranosyl)-trichloroacetimidate, from L-fucose was developed, showcasing the versatility of trichloroacetimidate as a leaving group in carbohydrate synthesis. The best yields were obtained by removing protective groups simultaneously using acetic anhydride and perchloric acid supported on silica, followed by selective deacetylation and reaction with trichloroacetonitrile and DBU, achieving an overall yield of 56% from L-fucose (Tolón Murguía et al., 2020).

Molecular Structure Analysis

The structural analysis of related glycosyl trichloroacetimidates reveals that these compounds are crucial intermediates in synthesizing complex oligosaccharides. For example, the synthesis of GDP-fucose, a sugar nucleotide, involves the stereospecific reaction of benzyl- and acetyl-protected α-trichloroacetimidates with dialkyl and diaryl phosphates, demonstrating the importance of trichloroacetimidate in stereoselective synthesis (Schmidt, Wegmann, & Jung, 1991).

Chemical Reactions and Properties

Trichloroacetimidate is widely used in the construction of α-D-galacto- and α-D-glucopyranosides due to its effectiveness in glycosidations, which are crucial for forming glycosidic bonds with good yield and stereoselectivity (Wegmann & Schmidt, 1987). This reactivity profile highlights the compound's ability to participate in various chemical transformations, making it invaluable in synthetic carbohydrate chemistry.

properties

IUPAC Name |

[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24Cl3NO8/c1-17-21(38-24(34)18-11-5-2-6-12-18)22(39-25(35)19-13-7-3-8-14-19)23(27(37-17)41-28(33)29(30,31)32)40-26(36)20-15-9-4-10-16-20/h2-17,21-23,27,33H,1H3/t17-,21+,22+,23-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEXKKMRQLSGBP-FKQKUNFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24Cl3NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 14353699 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)

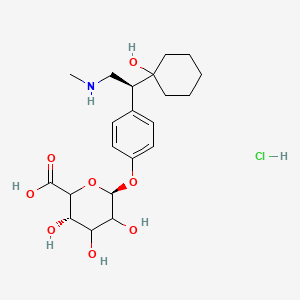

![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)

![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)